4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-(2,4,6-trimethylbenzenesulfonyl)piperidine
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Overview
Description
4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-(2,4,6-trimethylbenzenesulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a mesitylsulfonyl group and an oxadiazole ring with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-(2,4,6-trimethylbenzenesulfonyl)piperidine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group is introduced via sulfonylation, using mesitylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-(2,4,6-trimethylbenzenesulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the piperidine or oxadiazole rings.
Reduction: Reduced forms of the mesitylsulfonyl or oxadiazole rings.
Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl group.
Scientific Research Applications
4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-(2,4,6-trimethylbenzenesulfonyl)piperidine has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-(2,4,6-trimethylbenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The mesitylsulfonyl group may interact with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. The oxadiazole ring may contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
- 2-(1-(Tosyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Uniqueness
4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-(2,4,6-trimethylbenzenesulfonyl)piperidine is unique due to the presence of the mesitylsulfonyl group, which provides steric hindrance and electronic effects that can influence the compound’s reactivity and biological activity. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound for various applications.
Biological Activity
The compound 4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-(2,4,6-trimethylbenzenesulfonyl)piperidine is a novel synthetic molecule that has garnered attention for its potential biological activities. Its unique structural features, including the trifluoromethyl and sulfonyl groups, suggest a promising profile in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, as well as its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is C18H17F3N4O2, with a molecular weight of approximately 378.36 g/mol. The presence of trifluoromethyl and sulfonyl groups enhances its lipophilicity and potential interactions with biological macromolecules.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds featuring oxadiazole moieties. The incorporation of trifluoromethyl groups has been shown to enhance the activity against various bacterial strains. For instance, a related compound demonstrated significant antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 4.88 µg/mL against Bacillus mycoides to higher values against Escherichia coli and Candida albicans .
Anticancer Activity
The anticancer potential of this class of compounds has been investigated in several studies. Notably, derivatives with similar structural features have exhibited IC50 values superior to standard chemotherapeutics like Doxorubicin in various human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer). For example, one study reported IC50 values of 22.4 µM for a related compound against PACA2 cells . The mechanism of action appears to involve down-regulation of critical genes associated with tumor progression such as EGFR, KRAS, and TP53 .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets. The trifluoromethyl group is believed to enhance binding affinity through multipolar interactions with targeted proteins . For instance, docking against Escherichia coli enoyl reductase revealed promising inhibition profiles.
Case Studies
- Antidepressant Potential : A related study evaluated the antidepressant effects of piperazine derivatives containing oxadiazole rings. These compounds showed significant affinity for serotonin receptors (5-HT1A and 5-HT7) and were effective in preclinical models of depression .
- Phosphodiesterase Inhibition : Some derivatives have also been tested for phosphodiesterase (PDE) inhibitory activity, revealing potential applications in treating anxiety disorders through modulation of cyclic nucleotide levels .
Summary Table of Biological Activities
Properties
IUPAC Name |
2-(trifluoromethyl)-5-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O3S/c1-10-8-11(2)14(12(3)9-10)27(24,25)23-6-4-13(5-7-23)15-21-22-16(26-15)17(18,19)20/h8-9,13H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAOQQVHSQFCCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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